

A Structural and Functional Comparison of CETP Inhibitors: BMS-795311 and Dalcetrapib

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-795311

Cat. No.: B15617822

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two notable Cholesteryl Ester Transfer Protein (CETP) inhibitors, **BMS-795311** and dalcetrapib. We will delve into their structural distinctions, mechanisms of action, and comparative in vitro and in vivo efficacy, supported by experimental data and detailed protocols.

Introduction to CETP Inhibition

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that plays a crucial role in lipid metabolism. It facilitates the transfer of cholesteryl esters (CE) from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), in exchange for triglycerides (TG).^{[1][2]} Inhibition of CETP is a therapeutic strategy aimed at increasing HDL cholesterol (HDL-C) levels, which is inversely correlated with the risk of cardiovascular disease, and potentially lowering LDL cholesterol (LDL-C).^{[1][3]} Both **BMS-795311** and dalcetrapib were developed as CETP inhibitors to modulate lipid profiles.

Comparative Structural Analysis

The primary difference between **BMS-795311** and dalcetrapib lies in their chemical scaffolds. Dalcetrapib is built upon an anilide framework, whereas **BMS-795311** is a more complex, heavily fluorinated triphenylethanamine derivative.

Dalcetrapib is chemically described as S-[2-[[[1-(2-ethylbutyl)cyclohexyl]carbonyl]amino]phenyl] 2-methylpropanethioate.[4][5] Its structure features:

- A central anilide group (an amide linked to a phenyl ring).
- A bulky, lipophilic 1-(2-ethylbutyl)cyclohexyl group attached to the amide nitrogen.
- A thioester functional group (S-ester) on the phenyl ring.

BMS-795311 is chemically named N-[(1R)-1-[3-(Cyclopropyloxy)-4-fluorophenyl]-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide.[6] Its key structural characteristics include:

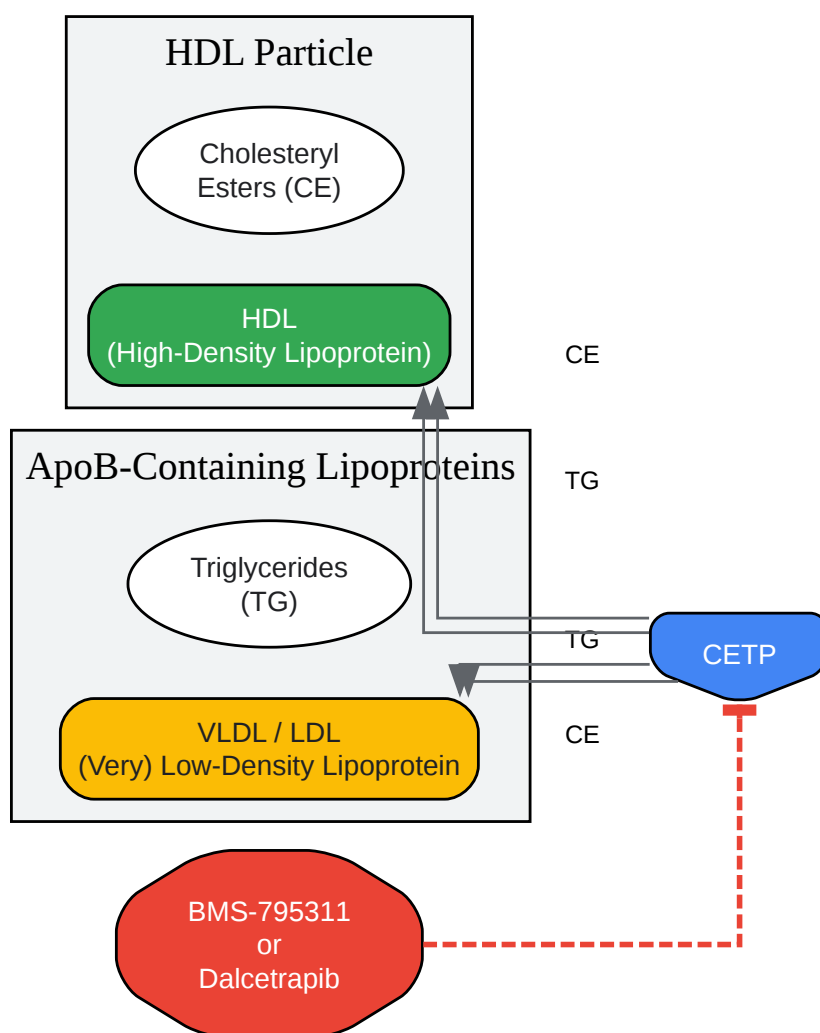
- A triphenylethanamine core, providing a distinct three-dimensional arrangement of its phenyl rings.
- Extensive fluorination, including a trifluoromethyl group, a tetrafluoroethoxy group, and multiple fluoro-substituted phenyl rings. This high degree of fluorination significantly impacts the molecule's electronic properties and binding interactions.
- A cyclopropyloxy group, contributing to its binding affinity.

These fundamental structural divergences lead to different physicochemical properties and modes of interaction with the CETP protein.

Mechanism of Action and Signaling Pathway

Both molecules function by inhibiting CETP, thereby disrupting the transfer of lipids between lipoproteins. The intended therapeutic effect is an increase in "good" HDL cholesterol and a decrease in "bad" LDL cholesterol.

The process of CETP-mediated lipid transfer and its inhibition is illustrated below. CETP acts as a shuttle, moving cholesteryl esters from HDL particles to VLDL and LDL particles, which contributes to the maturation of LDL into cholesterol-rich particles. In exchange, triglycerides are moved from VLDL/LDL to HDL. By blocking this transfer, inhibitors like **BMS-795311** and dalcetrapib cause an accumulation of cholesteryl esters within HDL particles, raising plasma HDL-C levels.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- 3. Structure-based mechanism and inhibition of cholesteryl ester transfer protein [escholarship.org]
- 4. Mechanism of the cholesteryl ester transfer protein-mediated uptake of high density lipoprotein cholesteryl esters by Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dalcetrapib | C23H35NO2S | CID 6918540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BMS 795311 | CAS 939390-99-5 | BMS795311 | Tocris Bioscience [tocris.com]
- To cite this document: BenchChem. [A Structural and Functional Comparison of CETP Inhibitors: BMS-795311 and Dalcetrapib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617822#what-are-the-structural-differences-between-bms-795311-and-dalcetrapib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com